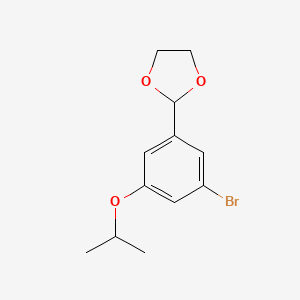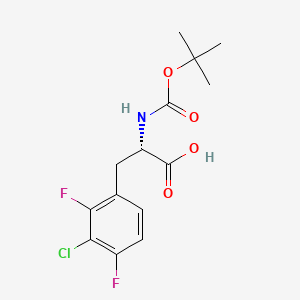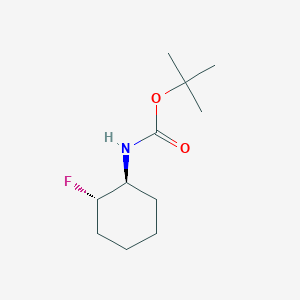
tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl or heteroaryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. These methods offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound valuable for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorocyclohexyl ring, used in similar synthetic applications.
tert-Butyl ((1R,2R)-2-fluorocyclohexyl)carbamate: A stereoisomer with different spatial arrangement, which can exhibit different chemical and biological properties.
Uniqueness
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H20FNO2 |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Clave InChI |
JMBBUHQGZLAHBD-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


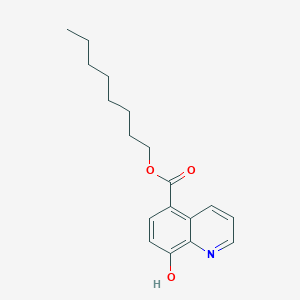
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
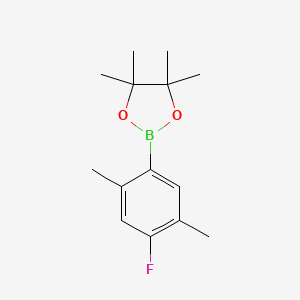
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
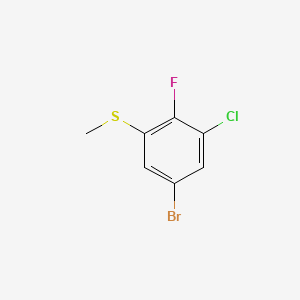
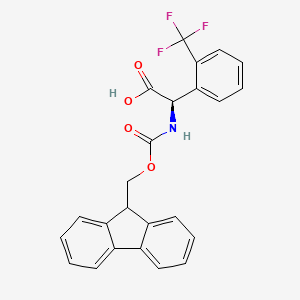
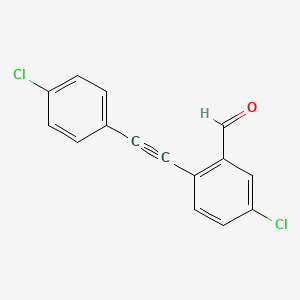
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
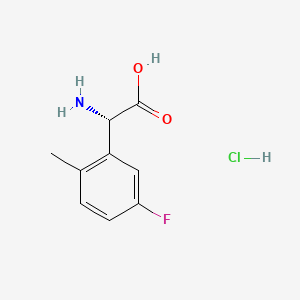
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
